molecular formula C7H15NO2 B12981699 ((2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol

((2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol

Cat. No.: B12981699
M. Wt: 145.20 g/mol
InChI Key: KFMNERGCJJKMDP-BQBZGAKWSA-N
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Description

((2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its pyrrolidine ring, which is substituted with a methoxy group and a methyl group, making it an interesting subject for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are preferred due to their efficiency and ability to produce large quantities of the desired enantiomer with high purity .

Chemical Reactions Analysis

Types of Reactions

((2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives .

Mechanism of Action

The mechanism by which ((2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol exerts its effects depends on its specific applicationFor example, in enzymatic reactions, it may act as a substrate or inhibitor, affecting the enzyme’s activity .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C7H15NO2/c1-8-4-7(10-2)3-6(8)5-9/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

KFMNERGCJJKMDP-BQBZGAKWSA-N

Isomeric SMILES

CN1C[C@H](C[C@H]1CO)OC

Canonical SMILES

CN1CC(CC1CO)OC

Origin of Product

United States

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